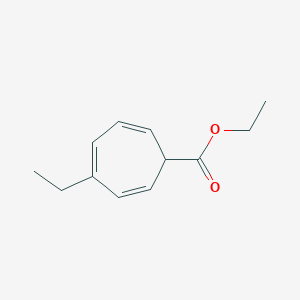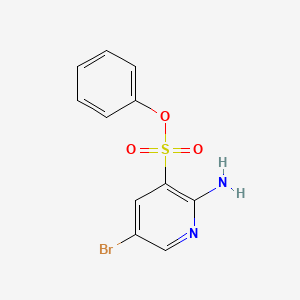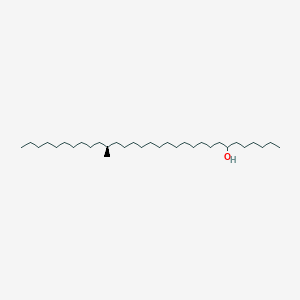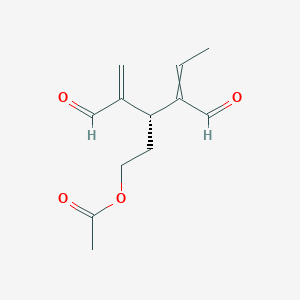
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline typically involves the following steps:
Alkylation: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Piperazine Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and alkylation steps, and employing efficient purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can enhance its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Piperazine, appropriate leaving groups (e.g., halides), and solvents such as dichloromethane.
Cyclization: Catalysts such as Lewis acids and solvents like toluene.
Major Products Formed
Reduction: Formation of 3-Methyl-6-amino-2-(piperazin-1-yl)quinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused quinoline-piperazine ring systems.
Applications De Recherche Scientifique
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its potential as an antituberculosis agent and its ability to inhibit bacterial growth.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial DNA, leading to inhibition of bacterial growth. The piperazine moiety can enhance the compound’s ability to penetrate bacterial cell walls, increasing its efficacy as an antibacterial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-6-nitroquinoline: Lacks the piperazine moiety, which may reduce its biological activity.
6-Nitro-2-(piperazin-1-yl)quinoline: Lacks the methyl group at the 3-position, which may affect its chemical reactivity.
3-Methyl-2-(piperazin-1-yl)quinoline: Lacks the nitro group, which may reduce its antibacterial activity.
Uniqueness
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline is unique due to the presence of both the nitro group and the piperazine moiety, which together enhance its biological activity and chemical reactivity. This combination of functional groups makes it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
610320-05-3 |
|---|---|
Formule moléculaire |
C14H16N4O2 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
3-methyl-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H16N4O2/c1-10-8-11-9-12(18(19)20)2-3-13(11)16-14(10)17-6-4-15-5-7-17/h2-3,8-9,15H,4-7H2,1H3 |
Clé InChI |
FLSBBZUQXNQBCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)


![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
